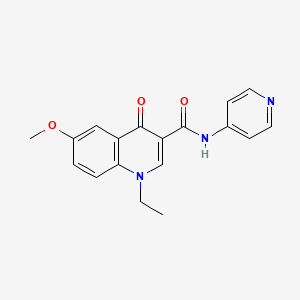
1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide, also known as E-3810, is a synthetic compound with potential antitumor activity. It belongs to the class of quinolinecarboxamides and has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is involved in the formation of new blood vessels, which are necessary for tumor growth and metastasis. By inhibiting the activity of VEGFR2, this compound prevents the formation of new blood vessels, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to decrease tumor vascularization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide is its specificity for VEGFR2. This specificity makes it a potentially useful tool for studying the role of VEGFR2 in cancer. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide. One area of research could be the development of new formulations of the compound that improve its solubility in aqueous solutions. Another area of research could be the study of the use of this compound in combination with other anticancer agents, such as chemotherapy drugs or other targeted therapies. Finally, further research could be conducted to elucidate the mechanisms by which this compound exerts its antitumor activity, which could provide insights into the development of new cancer therapies.
Synthesemethoden
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide involves the reaction of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-aminopyridine in the presence of a coupling reagent. The resulting compound is then subjected to further reactions to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-ethyl-6-methoxy-4-oxo-N-4-pyridinyl-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-11-15(18(23)20-12-6-8-19-9-7-12)17(22)14-10-13(24-2)4-5-16(14)21/h4-11H,3H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEOEXNGQROROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-benzyl-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]morpholine](/img/structure/B6131246.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131264.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)

![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)

![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
